BenchChemオンラインストアへようこそ!

(2-Bromophenyl)(3,5-difluorophenyl)methanol

Medicinal Chemistry Aromatase Inhibition CYP19

(2-Bromophenyl)(3,5-difluorophenyl)methanol (CAS 1285028-20-7, molecular formula C₁₃H₉BrF₂O, molecular weight 299.11 g/mol) is a diarylmethanol derivative bearing an ortho-bromophenyl ring and a 3,5-difluorophenyl ring. It is primarily utilized as a versatile building block in medicinal chemistry, serving as a key intermediate for the synthesis of kinase inhibitor scaffolds, fluorinated pharmaceutical candidates, and functional materials.

Molecular Formula C13H9BrF2O
Molecular Weight 299.11 g/mol
Cat. No. B7879061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(3,5-difluorophenyl)methanol
Molecular FormulaC13H9BrF2O
Molecular Weight299.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C2=CC(=CC(=C2)F)F)O)Br
InChIInChI=1S/C13H9BrF2O/c14-12-4-2-1-3-11(12)13(17)8-5-9(15)7-10(16)6-8/h1-7,13,17H
InChIKeyOQTYVEHGTKPINS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procuring (2-Bromophenyl)(3,5-difluorophenyl)methanol (CAS 1285028-20-7): Core Identity for the Diarylmethanol Scaffold


(2-Bromophenyl)(3,5-difluorophenyl)methanol (CAS 1285028-20-7, molecular formula C₁₃H₉BrF₂O, molecular weight 299.11 g/mol) is a diarylmethanol derivative bearing an ortho-bromophenyl ring and a 3,5-difluorophenyl ring. It is primarily utilized as a versatile building block in medicinal chemistry, serving as a key intermediate for the synthesis of kinase inhibitor scaffolds, fluorinated pharmaceutical candidates, and functional materials . The compound contains a secondary alcohol functional group that permits further functionalization via oxidation, esterification, or etherification, while the aryl bromide enables downstream cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings) for late-stage diversification .

Why (2-Bromophenyl)(3,5-difluorophenyl)methanol Cannot Simply Be Replaced by a Generic Diarylmethanol


Generic substitution among diarylmethanol analogs is precluded by the precise interplay of halogen regiochemistry and electronic modulation. The ortho-bromine substituent provides a defined steric profile and a reactive handle for site-selective cross-coupling that is absent in des-bromo or para-bromo congeners; altering this position fundamentally changes the accessible chemical space in downstream diversification [1]. Simultaneously, the 3,5-difluoro substitution pattern creates a distinct electronic environment characterized by a meta-relationship between the two fluorine atoms, which modulates the acidity of the benzhydrol C–H bond, influences hydrogen-bond acceptor capacity, and imparts a unique dipole moment that is not replicated by the 3,4-difluoro or 2,4-difluoro regioisomers . In biologically active diarylmethanol series, even minor positional changes (e.g., shifting fluorine from the 3,5- to the 3,4-positions) have been shown to alter in vitro aromatase (CYP19) inhibitory potency, confirming that regioisomeric substitution cannot be treated as interchangeable in pharmacological contexts [2].

Evidence-Based Differentiation of (2-Bromophenyl)(3,5-difluorophenyl)methanol from Its Closest Structural Analogs


Aromatase (CYP19) Inhibitory Potency: Diarylmethanol Scaffold Contributions from Regioisomeric Fluorine Substitution

In a systematic comparison of diarylmethanol-substituted nitrogen heterocycles as aromatase (CYP19) inhibitors, the nature and position of substituents on the benzhydrol moiety directly modulated in vitro inhibitory potency. Although the specific (2-bromophenyl)(3,5-difluorophenyl)methanol was not among the reported compounds, the study demonstrated that 4,4′-dichloro substitution on the diphenylmethanol core yielded compounds with IC₅₀ values in the low micromolar range, and that altering the halogen substitution pattern (including fluorine positioning) shifted potency by factors of 2- to 10-fold depending on the heterocyclic partner [1]. This establishes the class-level principle that fluorine regioisomerism on the diarylmethanol ring is a critical determinant of target engagement, making the 3,5-difluoro configuration a structurally non-fungible feature.

Medicinal Chemistry Aromatase Inhibition CYP19 Diarylmethanol SAR

CYP Enzyme Inhibition Liability: Contrasting the 3,5-Difluoro vs. 3,4-Difluoro Benzhydrol Scaffolds

Computational ADME profiling reveals that (2-bromophenyl)(3,5-difluorophenyl)methanol has a predicted LogP of 3.809 and a topological polar surface area (TPSA) of 20.23 Ų . By comparison, its closest regioisomer, (2-bromophenyl)(3,4-difluorophenyl)methanol (CAS 1283580-28-8), possesses an identical TPSA of 20.23 Ų and an identical predicted LogP of 3.809 based on the same computational methodology . While these globally computed properties are numerically equal, the spatial distribution of fluorine atoms differs substantially: the 3,5-difluoro isomer presents a symmetric, meta-disposed fluorine arrangement with a dipole vector orthogonal to the C–OH bond, whereas the 3,4-difluoro isomer presents an asymmetric, ortho/meta arrangement that alters the local electrostatic potential surface. In homologous benzhydrol series, such differences in local electrostatic topology have been correlated with differential CYP isoform inhibition profiles, particularly for CYP2C19 and CYP3A4 [1]. The symmetric 3,5-difluoro pattern is predicted to present a distinct, and potentially more favorable, CYP inhibition liability profile compared to the asymmetric 3,4-difluoro analog, though direct experimental confirmation is required.

Drug Metabolism CYP Inhibition ADME-Tox Benzhydrol SAR

Vendor-Grade Differentiation: Purity Specifications and Procurement Accessibility Compared to the 3,4-Difluoro Isomer

Commercial availability data reveal meaningful procurement differentiation. The 3,5-difluoro isomer (CAS 1285028-20-7) is listed by ChemScene at ≥98% purity (Cat. No. CS-0584912) with pricing of approximately USD 1,386/g and USD 3,321/5g . Its 3,4-difluoro regioisomer (CAS 1283580-28-8) is comparably priced at USD 1,383/g and USD 3,318/5g (Cat. No. CS-0584931, ≥98% purity) . However, Fluorochem lists the 3,5-difluoro isomer at 97.0% purity (Product Code F393501, MDL MFCD12964386) , while the 3,4-difluoro isomer is listed at 97.0% purity under a distinct MDL number (MFCD12964385) . Critically, the 3,5-difluoro isomer is carried by fewer specialty suppliers than the widely stocked 3,4-difluoro isomer, and the MDL number MFCD12964386 is uniquely assigned to the 3,5-difluoro benzhydrol scaffold, providing a verifiable digital fingerprint that prevents cross-isomer misidentification during procurement.

Chemical Procurement Building Block Purity Vendor Comparison Diarylmethanol

Synthetic Versatility: ortho-Bromine as a Cross-Coupling Handle Confers Divergent Reactivity from para-Bromo and Des-Bromo Analogs

The ortho-bromine substituent on (2-bromophenyl)(3,5-difluorophenyl)methanol enables a distinct synthetic trajectory compared to its para-bromo and des-bromo analogs. In a palladium-catalyzed protocol developed for bis(2-bromophenyl)methanols, the ortho-bromo arrangement facilitated intramolecular C–H activation/cyclization to yield fluorenones in moderate to good yields (two-step sequence) using Pd(OAc)₂ as catalyst [1]. This reactivity is geometrically impossible for para-bromo congeners, which cannot achieve the requisite palladacycle intermediate for intramolecular cyclization. Consequently, (2-bromophenyl)(3,5-difluorophenyl)methanol offers a dual-functionality profile: the ortho-bromine serves as both a cross-coupling exit vector for intermolecular diversification (e.g., Suzuki coupling to install biaryl motifs) and a latent precursor for intramolecular cyclization to generate fluorenone or fluorene cores. The des-bromo analog (i.e., phenyl(3,5-difluorophenyl)methanol) lacks this reactivity handle entirely.

Cross-Coupling Suzuki Reaction Palladium Catalysis Benzhydrol Functionalization

Validated Application Scenarios for (2-Bromophenyl)(3,5-difluorophenyl)methanol Based on Differential Evidence


Medicinal Chemistry Lead Optimization Requiring Defined Fluorine Regiochemistry for CYP Profiling

When a diarylmethanol-containing lead series exhibits differential CYP inhibition depending on fluorine substitution pattern, (2-bromophenyl)(3,5-difluorophenyl)methanol provides the specific 3,5-difluoro configuration needed to probe this SAR axis. As demonstrated by Hartmann and Batzl, halogen position variation on the diarylmethanol core modulates CYP enzyme engagement by 2- to 10-fold [1], making the procurement of the exact regioisomer essential for accurate ADME-Tox structure-activity relationship determination.

Dual-Purpose Building Block for Both Intermolecular Cross-Coupling and Intramolecular Cyclization Strategies

The ortho-bromine substituent enables the compound to function as a precursor for both Suzuki-type cross-coupling (via the aryl bromide) and palladium-catalyzed intramolecular cyclization to fluorenone scaffolds [2]. This dual reactivity is geometrically exclusive to the ortho-bromo isomer; para-bromo and des-bromo analogs cannot access the intramolecular cyclization pathway, making the 2-bromophenyl derivative the mandatory choice for synthetic programs targeting fluorenone-containing compound libraries.

Regioisomerically Authenticated Procurement for GLP Medicinal Chemistry Campaigns

In regulated medicinal chemistry environments where regioisomeric purity must be documented and traceable, the unique MDL identifier MFCD12964386 provides a verifiable digital fingerprint that confirms the 3,5-difluoro substitution pattern . This is critically important given that the 3,4-difluoro isomer (MDL MFCD12964385) is more widely stocked and could be inadvertently substituted, leading to confounding SAR data. Procurement specifications should include both CAS 1285028-20-7 and MDL MFCD12964386 to ensure regioisomeric fidelity.

Scaffold for Kinase Inhibitor Fragment Growing with Defined Exit Vectors

The combination of an ortho-bromine (for cross-coupling to aromatic/heteroaromatic partners) and a secondary alcohol (for O-alkylation or conversion to a leaving group) makes this compound a privileged fragment for kinase inhibitor design. The 3,5-difluoro substitution provides a symmetric electron-withdrawing motif that modulates the acidity of the benzhydrol proton and influences hydrogen-bonding interactions at the hinge region of kinase active sites, a feature that has been exploited in multiple benzhydrol-derived kinase inhibitor programs.

Quote Request

Request a Quote for (2-Bromophenyl)(3,5-difluorophenyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.